molecular formula C16H20N4O2 B2740787 N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-13-5

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2740787
CAS RN: 440331-13-5
M. Wt: 300.362
InChI Key: DSVJMLCBOBZRIZ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” is an organic compound. It is related to the compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” which has a molecular formula of C10H9N3O3 .


Synthesis Analysis

The synthesis of related compounds involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis . The synthesis of “N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” could be relatively complex, generally synthesized through multiple steps .


Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .


Chemical Reactions Analysis

The preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation reactions .


Physical And Chemical Properties Analysis

“N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” has a molecular weight of 300.36 . The related compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” has a molecular formula of C10H9N3O3, an average mass of 219.197 Da, and a monoisotopic mass of 219.064392 Da .

Scientific Research Applications

Prodrug Forms for Therapeutic Agents

Research on acyl, N-protected alpha-aminoacyl, and peptidyl derivatives of cyanamide, including compounds with structural similarities to N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, has been conducted to explore their use as prodrug forms for alcohol deterrent agents. These compounds have been synthesized to serve as prodrugs, with the aim of raising ethanol-derived blood acetaldehyde levels in rats significantly over controls. This suggests potential utility in the treatment of alcoholism by acting as deterrent agents through the inhibition of aldehyde dehydrogenase (AlDH) (Kwon, C., Nagasawa, H., Demaster, E., & Shirota, F., 1986)(Kwon et al., 1986).

Anticonvulsant Hybrid Molecules

A study on the synthesis of 33 new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other derivatives, as potential new hybrid anticonvulsant agents, showcases the application of such compounds in medical research. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, suggesting their potential in developing treatments for epilepsy (Kamiński, K., Rapacz, A., Łuszczki, J., Latacz, G., Obniska, J., Kieć‐Kononowicz, K., & Filipek, B., 2015)(Kamiński et al., 2015).

Catalysts for Oxygen Reduction

Cyanamide-derived compounds have been used in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, highlighting their relevance in materials science and environmental chemistry. The research into these catalysts, which show good performance in fuel cell testing, underscores the versatility of cyanamide derivatives in developing non-precious metal catalysts for oxygen reduction (Chung, H., Johnston, C., Artyushkova, K., Ferrandon, M., Myers, D., & Zelenay, P., 2010)(Chung et al., 2010).

Heterocyclic Synthesis

The cyanamide moiety, including structures related to N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, is a versatile building block for the synthesis of nitrogen-containing heterocycles. This demonstrates its importance in organic synthesis, particularly in the creation of complex molecules for various applications, including pharmaceuticals and agrochemicals (Larraufie, M.-H., Maestri, G., Malacria, M., Ollivier, C., Fensterbank, L., & Lacôte, E., 2012)(Larraufie et al., 2012).

Safety and Hazards

As an organic compound, it has certain chemical risks. During use and handling, relevant safety operating procedures should be followed, and appropriate protective equipment should be worn to ensure safety .

properties

IUPAC Name

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(17-12-6-1-2-7-12)10-5-11-20-16(22)13-8-3-4-9-14(13)18-19-20/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVJMLCBOBZRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

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